4-(Difluoromethoxy)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-7(12)5-1-3-6(4-2-5)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXHGTQXWFFHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371749 | |

| Record name | 4-(difluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57320-63-5 | |

| Record name | 4-(Difluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57320-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(difluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Difluoromethoxy Moiety

An In-depth Technical Guide to 4-(Difluoromethoxy)benzoyl chloride (CAS: 57320-63-5)

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] These motifs are leveraged to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates, enhancing properties such as metabolic stability, membrane permeability, and target binding affinity.[3][4]

Among the arsenal of fluorinated substituents, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable asset.[1] It offers a unique confluence of properties, acting as a metabolic shield for adjacent functional groups and a modulator of lipophilicity.[1][4] Notably, the polarized C-H bond in the -OCF₂H group can function as a hydrogen bond donor, a characteristic not shared by its methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) counterparts.[1]

This guide focuses on This compound (CAS No. 57320-63-5), a key building block that enables the introduction of this strategic difluoromethoxy-phenyl moiety into complex molecular architectures. As a reactive acyl chloride, it serves as a versatile intermediate for forging stable amide and ester linkages, making it a highly sought-after reagent in the synthesis of novel therapeutics and agrochemicals.[5]

Physicochemical and Structural Properties

This compound is a colorless to light yellow liquid under standard conditions. Its core utility stems from the combination of a reactive benzoyl chloride functional group with the unique electronic and steric properties of the para-substituted difluoromethoxy group.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 57320-63-5 | [6][7][8] |

| Molecular Formula | C₈H₅ClF₂O₂ | [6][8][9] |

| Molecular Weight | 206.57 g/mol | [6][8] |

| Density | 1.366 g/cm³ | [6] |

| Boiling Point | 116-118 °C at 15 mmHg | [6] |

| Flash Point | 114.1 °C | [6] |

| Refractive Index | 1.486 | [6] |

| MDL Number | MFCD00833410 | [8] |

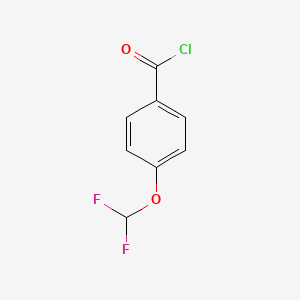

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Chemical Structure of this compound.

The difluoromethoxy group serves as a bioisosteric replacement for other functionalities, such as hydroxyl, thiol, or methoxy groups. Its substitution for a methoxy group can effectively block common O-demethylation metabolic pathways, thereby extending a drug's in-vivo half-life.[1]

Synthesis and Manufacturing Process

The synthesis of this compound is typically achieved via the chlorination of its corresponding carboxylic acid, 4-(difluoromethoxy)benzoic acid. This transformation is a standard procedure in organic synthesis, for which several effective chlorinating agents are employed. The two most common and industrially relevant reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[10][11]

The reaction with thionyl chloride proceeds through a chlorosulfite intermediate, which decomposes to yield the desired acyl chloride along with gaseous byproducts (SO₂ and HCl), simplifying purification.[10][12] The oxalyl chloride method is often considered milder and proceeds via a Vilsmeier-type intermediate when DMF is used as a catalyst.[10]

Caption: Plausible synthesis of the title compound from its carboxylic acid precursor.

Protocol: Synthesis via Thionyl Chloride

This protocol is a representative procedure based on established methods for converting carboxylic acids to acyl chlorides.[10][12][13]

-

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(difluoromethoxy)benzoic acid.

-

Solvent Addition: Add an anhydrous solvent, such as dichloromethane or toluene.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred suspension at room temperature. Caution: The reaction is exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution and the dissolution of the solid starting material.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product as a clear liquid.[13]

Key Reactions and Mechanistic Insights

As an acyl chloride, the principal reaction of this compound is nucleophilic acyl substitution. It is a potent acylating agent, readily reacting with a wide range of nucleophiles to introduce the 4-(difluoromethoxy)benzoyl group.

Common Reactions:

-

Amide Formation: Reacts with primary or secondary amines to form highly stable amide bonds. This is a cornerstone reaction in the synthesis of many pharmaceuticals.[14]

-

Ester Formation: Reacts with alcohols or phenols to form esters.

-

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones. This reaction must be carefully controlled as it can be violently exothermic.[15]

Caption: General acylation reaction with amine or alcohol nucleophiles.

Applications in Medicinal Chemistry and Drug Discovery

The primary application of this compound is as a specialized building block in drug discovery and development.[2] Its utility is derived from the advantageous properties conferred by the difluoromethoxy group.

Caption: Strategic benefits of the -OCF₂H group in drug design.

An example of a complex therapeutic agent containing the difluoromethoxy moiety is ABBV/GLPG-2222, a potent corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which has been investigated for the treatment of cystic fibrosis.[14] The synthesis of such complex molecules often relies on the robust formation of amide bonds, a key reaction facilitated by acylating agents like this compound.[14]

Analytical Techniques and Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Common Analytical Methods for Quality Control

| Technique | Purpose |

| Gas Chromatography (GC) | Purity assessment and quantification of volatile impurities.[16] |

| High-Performance Liquid Chromatography (HPLC) | High-resolution purity determination and quantification.[16] |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification (¹H, ¹³C, ¹⁹F NMR).[17] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of key functional groups (e.g., C=O stretch of the acyl chloride). |

| Acid-Base Titration | Quantification of the acyl chloride content by reacting with a standard base and back-titrating.[16] |

Protocol: Purity Determination by HPLC

This is a general HPLC protocol adaptable for the analysis of benzoyl chloride derivatives.[16]

-

Instrumentation: HPLC system with a UV or Diode-Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a buffered aqueous solution).

-

Standard Preparation: Accurately prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by serial dilution. Note: Due to reactivity with water, standards should be prepared fresh in an anhydrous solvent and diluted into the mobile phase just before injection.

-

Sample Preparation: Accurately weigh the sample and dissolve in acetonitrile to a known concentration.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: ~240 nm

-

Injection Volume: 10 µL

-

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

This compound is a corrosive and reactive chemical that requires strict safety protocols.

-

Hazards:

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.[19][21]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[18][20]

-

Avoid contact with skin, eyes, and clothing.[18]

-

Keep away from water and other incompatible materials.[21]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[21][23]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[20][23]

-

Keep away from sources of ignition and incompatible substances like strong bases, alcohols, and oxidizing agents.[21][24]

-

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its value lies in providing a reliable and efficient method for introducing the strategically important difluoromethoxy-phenyl moiety into target molecules. By leveraging the unique properties of this group—enhanced metabolic stability, modulated lipophilicity, and hydrogen bonding capability—researchers can optimize the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist seeking to harness its full potential in the laboratory and beyond.

References

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

This compound|57320-63-5. MOLBASE Encyclopedia. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Top this compound : Suppliers, Manufacturers & Producers in 2025. CheMondis. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link]

-

57320-63-5 | this compound. Tetrahedron. [Link]

-

4-(Trifluoromethoxy)benzoyl Chloride: A Key Intermediate for Pharmaceutical Innovation. [Link]

-

Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. PubMed. [Link]

-

Synthesis of 4-trifluoromethylbenzoyl chloride. PrepChem.com. [Link]

- CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

-

This compound, 96% Purity, C8H5ClF2O2, 10 grams. CP Lab Safety. [Link]

-

What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. [Link]

-

Benzoyl chloride – Knowledge and References. Taylor & Francis. [Link]

-

Making benzoyl chloride. YouTube. [Link]

-

Benzoyl chloride: Human health tier II assessment. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound|57320-63-5 - MOLBASE Encyclopedia [m.molbase.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound , 97% , 57320-63-5 - CookeChem [cookechem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. youtube.com [youtube.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | TCI AMERICA [tcichemicals.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 24. aksci.com [aksci.com]

Physicochemical properties of 4-(Difluoromethoxy)benzoyl chloride

An In-Depth Technical Guide to 4-(Difluoromethoxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

This compound (CAS No. 57320-63-5) is a specialized acyl chloride that has garnered significant attention as a key intermediate in the synthesis of complex organic molecules.[1][2][3] Its unique structural feature, the difluoromethoxy (-OCF₂H) group, imparts valuable properties to target molecules, making it a strategic tool for chemists, particularly in the fields of medicinal chemistry and materials science. This difluoromethoxy moiety serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, influencing critical parameters such as metabolic stability, cell membrane permeability, and receptor binding affinity.[4][5] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, reactivity, and handling protocols, offering field-proven insights for its effective application.

Part 1: Core Physicochemical & Spectroscopic Profile

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a reactive compound, and its characteristics dictate its handling, storage, and application in synthesis.

Physicochemical Data Summary

The essential identification and physical properties of this compound are summarized below. As an acyl chloride, it is inherently reactive, particularly towards moisture and nucleophiles.

| Property | Value | Reference |

| CAS Number | 57320-63-5 | [1][3] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][2][3] |

| Molecular Weight | 206.57 g/mol | [1][2][3] |

| Appearance | Colorless to light-colored liquid | Inferred from similar compounds |

| Purity | Typically ≥97% | [2] |

| Classification | Corrosive Liquid, Acidic, Organic | [1] |

Spectroscopic Signature Analysis

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a dedicated public database spectrum is not available, its structure allows for a reliable prediction of its spectral characteristics based on well-established principles and data from analogous compounds like 4-fluorobenzoyl chloride and 4-(trifluoromethyl)benzoyl chloride.[6][7][8]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Two doublets in the δ 7.2-8.2 ppm range, showing ortho- and meta-coupling. The protons ortho to the carbonyl group will be further downfield. - Difluoromethoxy Proton: A characteristic triplet (due to coupling with two fluorine atoms, JH-F ≈ 70-75 Hz) in the δ 6.5-7.0 ppm range. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm range. - Aromatic Carbons: Four distinct signals in the aromatic region (δ 120-155 ppm). - Difluoromethoxy Carbon (-OCF₂H): A triplet (due to coupling with two fluorine atoms, JC-F ≈ 240-250 Hz) in the δ 115-120 ppm range. |

| ¹⁹F NMR | - Difluoromethoxy Group (-OCF₂H): A doublet (due to coupling with the single proton, JF-H ≈ 70-75 Hz) in the δ -80 to -90 ppm range. |

| IR Spectroscopy | - C=O Stretch (Acyl Chloride): A strong, sharp absorption band around 1770-1800 cm⁻¹. This is typically at a higher wavenumber than for carboxylic acids or esters. - C-O-C Stretch (Ether): Bands in the 1200-1300 cm⁻¹ region. - C-F Stretch: Strong absorption bands in the 1000-1150 cm⁻¹ range. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z 206, with a characteristic M+2 isotope peak for chlorine (~3:1 ratio). - Major Fragments: Loss of Cl (m/z 171) and loss of the COCl group (m/z 141). |

Part 2: Reactivity, Synthesis, and Applications

Reactivity Profile: The Acylating Powerhouse

The primary driver of this compound's reactivity is the acyl chloride functional group. The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This makes it a potent acylating agent, readily reacting with a wide range of nucleophiles to form stable amide and ester linkages, which are fundamental bonds in many pharmaceutical compounds.[5]

The compound reacts exothermically with water and protic solvents, hydrolyzing to the corresponding carboxylic acid and releasing hydrochloric acid (HCl) gas.[9] This necessitates careful handling under anhydrous conditions.

Caption: General acylation reaction workflow.

Synthetic Protocol: Preparation from Carboxylic Acid

Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids. A standard and effective method involves the treatment of 4-(difluoromethoxy)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF).[10][11] The use of thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[11]

Experimental Protocol: Synthesis via Thionyl Chloride

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is oven-dried to remove moisture.

-

Reaction: Charge the flask with 4-(difluoromethoxy)benzoic acid (1.0 eq.) and an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq.). Add a catalytic amount of DMF (1-2 drops).

-

Heating: Gently heat the reaction mixture to reflux (approx. 75-80 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction's progress by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.

-

Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can often be used directly or further purified by vacuum distillation.

Caption: Synthesis workflow from carboxylic acid.

Applications in Drug Discovery

The difluoromethoxy group is a valuable pharmacophore in modern drug design. It is often used as a more lipophilic and metabolically stable bioisostere of methoxy or hydroxyl groups. Its incorporation can lead to improved oral bioavailability and optimized pharmacokinetic profiles.[5] this compound is therefore a crucial building block for synthesizing novel therapeutic agents targeting a wide range of diseases.[4][12]

Part 3: Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is a corrosive and hazardous material that demands respect and careful handling.

Hazard Identification & First Aid

-

Primary Hazards: Causes severe skin burns and eye damage. It is a lachrymator, meaning its vapors are highly irritating to the eyes and respiratory system.[13] It reacts with water, potentially violently, to release corrosive HCl gas.[1][9]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][13]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[13][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13]

-

Self-Validating Protocol: Handling and Storage

A self-validating system ensures safety by design. Every step of the handling process must be conducted within a controlled environment to prevent exposure and accidental release.

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation and contain any fumes.[13] An eyewash station and safety shower must be readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[15]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling Procedures: Use personal protective equipment. Avoid breathing vapors, mist, or gas.[1] Keep away from moisture, water, bases, and strong oxidizing agents.[14]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It should be stored in a corrosives-compatible area, away from incompatible materials. For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[13]

Conclusion

This compound is more than just a reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined reactivity, combined with the beneficial properties of the difluoromethoxy group, makes it an invaluable asset for researchers and scientists in drug development and materials science. By understanding its physicochemical properties and adhering strictly to safety protocols, professionals can effectively leverage this compound to construct novel molecules with enhanced functionality and performance.

References

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

NIST WebBook. 4-(Trifluoromethyl)benzoyl chloride. [Link]

-

PrepChem.com. Synthesis of 4-trifluoromethylbenzoyl chloride. [Link]

-

PubChem - NIH. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879. [Link]

-

YouTube. Making benzoyl chloride. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound , 97% , 57320-63-5 - CookeChem [cookechem.com]

- 3. 57320-63-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy 4-(Difluoromethoxy)benzenesulfonyl chloride | 351003-34-4 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 7. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. prepchem.com [prepchem.com]

- 11. youtube.com [youtube.com]

- 12. nbinno.com [nbinno.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-(Difluoromethoxy)benzoyl chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Difluoromethoxy Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and biological properties. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant interest as a bioisostere for more common functionalities like the methoxy or hydroxyl group. It offers a unique balance of lipophilicity, metabolic stability, and hydrogen bond-donating capability. 4-(Difluoromethoxy)benzoyl chloride stands out as a pivotal building block, providing a reactive handle to introduce this valuable moiety into a diverse array of molecular architectures. This guide offers a comprehensive overview of its structure, synthesis, and key applications, providing researchers with the foundational knowledge to effectively utilize this versatile reagent.

Physicochemical and Structural Characteristics

This compound is a colorless to light yellow liquid under standard conditions. Its core structure consists of a benzene ring substituted at the para position with a difluoromethoxy group and a benzoyl chloride functional group.

Molecular Structure and Weight

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][2] |

| Molecular Weight | 206.57 g/mol | [1][2] |

| CAS Number | 57320-63-5 | [1][2] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 116-118 °C at 15 mmHg | [2] |

| Density | 1.366 g/cm³ | [2] |

Synthesis of this compound: A Two-Step Approach

The most common and practical synthesis of this compound is a two-step process starting from 4-hydroxybenzoic acid. This involves the difluoromethylation of the phenolic hydroxyl group, followed by the conversion of the carboxylic acid to the acyl chloride.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-(Difluoromethoxy)benzoic acid

The introduction of the difluoromethoxy group is typically achieved by reacting 4-hydroxybenzoic acid with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base.

Experimental Protocol:

-

To a solution of 4-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (2-3 equivalents).

-

Heat the mixture to a temperature between 100-120 °C.

-

Slowly add a solution of sodium chlorodifluoroacetate (1.5-2 equivalents) in the same solvent to the reaction mixture.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-(difluoromethoxy)benzoic acid.

Causality of Experimental Choices:

-

Base: The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a more potent nucleophile to attack the difluoromethylating agent.

-

Solvent: A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at elevated temperatures to drive the reaction to completion.

-

Acidification: Acidification of the reaction mixture after completion is necessary to protonate the carboxylate salt of the product, causing it to precipitate out of the aqueous solution for easy isolation.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride is a common and effective method.

Experimental Protocol:

-

To a flask containing 4-(difluoromethoxy)benzoic acid (1 equivalent), add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.

-

Heat the mixture to reflux (around 79 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Causality of Experimental Choices:

-

Thionyl Chloride in Excess: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as the reaction solvent.

-

Catalytic DMF: N,N-Dimethylformamide (DMF) acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more reactive acylating agent, thus accelerating the reaction.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Vacuum Distillation: Purification by vacuum distillation is effective for separating the liquid product from any non-volatile impurities and residual starting material.

Reactivity and Synthetic Applications

As a benzoyl chloride derivative, this compound is a versatile acylating agent. The acyl chloride functionality is highly electrophilic and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Friedel-Crafts Acylation

A key application of this compound is in Friedel-Crafts acylation reactions to form aryl ketones. These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Caption: General scheme for Friedel-Crafts acylation.

Mechanism Insight: The Lewis acid catalyst coordinates to the carbonyl oxygen of the acyl chloride, which further polarizes the carbon-chlorine bond, facilitating the formation of a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to form the acylated product.

Amide and Ester Formation

This compound reacts readily with amines and alcohols to form the corresponding amides and esters, respectively. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals. A patent for the synthesis of non-fused thiophene derivatives, which have potential antiviral applications, utilizes this compound to form an amide linkage.[3]

The Role in Drug Discovery and Development

The difluoromethoxy group is often introduced into drug candidates to enhance their metabolic stability by blocking sites susceptible to oxidative metabolism, such as O-demethylation of a methoxy group. Its unique electronic properties can also influence the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility and target engagement. Furthermore, the hydrogen on the difluoromethyl group can participate in hydrogen bonding, providing an additional point of interaction with biological targets.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a corrosive liquid.[2]

In case of contact:

-

Skin: Immediately wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and alcohols.

Conclusion

This compound is a valuable and versatile building block for the introduction of the strategically important difluoromethoxy group. Its synthesis from readily available starting materials is straightforward, and its reactivity as an acylating agent allows for its incorporation into a wide range of molecules. For researchers in drug discovery and materials science, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for leveraging its unique characteristics to design and create novel and improved functional molecules.

References

- Leng, D. J., Black, C. M., & Pattison, G. (2018). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry, 16(30), 5499-5503.

- Google Patents.

-

ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. [Link]

Sources

Introduction: The Strategic Importance of the Difluoromethoxy Moiety

An In-depth Technical Guide to the Synthesis of 4-(Difluoromethoxy)benzoyl Chloride

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention as a bioisostere for other functional groups, offering a unique modulation of physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic nature of the parent molecule.[1][2]

This compound is a highly valuable, reactive intermediate that serves as a pivotal building block for introducing the 4-(difluoromethoxy)benzoyl moiety into complex target molecules.[2] Its utility is primarily seen in the synthesis of novel pharmaceuticals, particularly in the development of treatments for conditions like cystic fibrosis, and in the creation of advanced agrochemicals.[2][3] This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the synthesis of its carboxylic acid precursor and the subsequent chlorination step. The protocols and mechanistic insights are curated for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity.

Overall Synthetic Workflow

The synthesis is logically approached as a two-stage process. First, the key precursor, 4-(difluoromethoxy)benzoic acid, is prepared from a readily available phenolic starting material. This is followed by the conversion of the carboxylic acid to the target acyl chloride.

Figure 2: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol: Chlorination

This general protocol is based on established procedures for synthesizing benzoyl chlorides from their corresponding benzoic acids. [4][5]

-

Reagents and Materials:

-

4-(Difluoromethoxy)benzoic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube filled with calcium chloride to protect from atmospheric moisture.

-

Charging the Flask: Add 4-(difluoromethoxy)benzoic acid (1.0 equiv) to the flask. Add an anhydrous solvent like toluene to create a slurry.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the mixture.

-

Reagent Addition: Under stirring, carefully and slowly add thionyl chloride (2.0-3.0 equiv) to the flask at room temperature. The addition may be exothermic, and gas evolution (HCl, SO₂) will be observed.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution or by TLC.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation under high vacuum to yield a clear liquid.

-

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity (Typical) | >98% (GC) |

| Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS, IR |

Conclusion

The synthesis of this compound is a robust and scalable process that proceeds in two main stages: the preparation of the 4-(difluoromethoxy)benzoic acid precursor followed by its efficient conversion to the target acyl chloride using thionyl chloride. The resulting compound is a highly reactive and versatile intermediate, essential for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The methodologies outlined in this guide provide a solid foundation for researchers to produce and utilize this valuable chemical building block.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Reactivity and Electrophilicity of 4-(Difluoromethoxy)benzoyl chloride

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a critical tool for fine-tuning molecular properties.[1][2] The difluoromethoxy group (-OCF₂H) stands out for its unique electronic profile, offering a balance of properties that can enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[1][2] This guide focuses on 4-(difluoromethoxy)benzoyl chloride, a key building block that leverages the distinct characteristics of the difluoromethoxy group. As an acyl chloride, it is inherently reactive, but the presence of the para-difluoromethoxy substituent significantly enhances its electrophilicity, making it a powerful reagent for acylation reactions. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the causality behind its reactivity, field-proven protocols for its application, and critical safety considerations.

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent begins with its physical and chemical properties. This compound is a liquid at room temperature, valued as a versatile intermediate in organic synthesis.

| Property | Value | Reference |

| Chemical Formula | C₈H₅ClF₂O₂ | [3][4][5] |

| Molecular Weight | 206.57 g/mol | [3][4][5] |

| CAS Number | 57320-63-5 | [3][6] |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |

| MDL Number | MFCD00833410 | [4] |

While specific, detailed spectroscopic data for this exact compound is not broadly published in public databases, its structure is closely related to well-characterized analogs like 4-(trifluoromethyl)benzoyl chloride.[7][8] One can anticipate characteristic spectroscopic signals, including a strong carbonyl (C=O) stretch in the IR spectrum (typically ~1770-1800 cm⁻¹) and distinct ¹H, ¹⁹F, and ¹³C NMR signals corresponding to the substituted aromatic ring and the difluoromethoxy group.

Core Directive: Deconstructing Reactivity and Electrophilicity

The heightened reactivity of this compound is not merely a function of its acyl chloride group; it is a direct consequence of the powerful electronic influence exerted by the para-difluoromethoxy substituent.

The Electronic Influence of the -OCF₂H Group

The difluoromethoxy group is a fascinating electronic modulator. Unlike the strongly electron-donating methoxy group (-OCH₃) or the powerfully electron-withdrawing trifluoromethoxy group (-OCF₃), the -OCF₂H group occupies an intermediate position.[9][10]

-

Inductive Effect (-I): The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring. This effect is paramount to its character.

-

Resonance Effect (+R): The oxygen atom can donate a lone pair of electrons to the aromatic ring via resonance. However, this resonance donation is significantly attenuated by the adjacent fluorine atoms.

-

Net Effect: The inductive withdrawal (-I) dominates the weak resonance donation (+R), rendering the difluoromethoxy group a moderate net electron-withdrawing substituent.[9]

This net withdrawal of electron density from the benzene ring is crucial. It enhances the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile.

The Inherent Reactivity of the Acyl Chloride

The benzoyl chloride moiety is a classic electrophilic functional group. The carbonyl carbon is inherently electrophilic due to the electronegativity of the oxygen atom. The chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions with a wide range of nucleophiles, including aromatic rings, alcohols, and amines.[11]

The combination of the inherent reactivity of the acyl chloride and the electron-withdrawing nature of the difluoromethoxy group creates a highly electrophilic species, primed for efficient reaction.

Caption: Electronic effects enhancing carbonyl electrophilicity.

Synthetic Applications & Field-Proven Protocols

The primary utility of this compound is as a potent acylating agent. It excels in reactions where the introduction of the 4-(difluoromethoxy)benzoyl moiety is desired, most notably in Friedel-Crafts acylations.

Application I: Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[12] This reagent is particularly effective for synthesizing aryl ketones bearing the difluoromethoxy group, which are valuable precursors in pharmaceutical development. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Causality of the Mechanism:

-

Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the benzoyl chloride. This coordination weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[13][14]

-

Electrophilic Attack: The π-electron system of an electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a sigma complex (an arenium ion).

-

Re-aromatization: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. This effectively prevents over-acylation, leading to mono-substituted products.[12][15]

Caption: Workflow for a typical Friedel-Crafts acylation reaction.

Protocol: General Procedure for Friedel-Crafts Acylation

This protocol is a representative methodology adapted from standard procedures for substituted benzoyl chlorides.[16][17] Researchers must conduct a thorough risk assessment before proceeding.

-

Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add the aromatic substrate (1.0 equiv) and a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane).

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 equiv) portion-wise. Caution: The addition can be exothermic.

-

Reagent Addition: Dissolve this compound (1.05 equiv) in a minimal amount of the dry solvent and add it to the dropping funnel. Add the solution dropwise to the stirring reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture back to 0 °C and quench it by slowly adding crushed ice, followed by cold water and/or dilute HCl (aq). Caution: Quenching is highly exothermic and releases HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., dichloromethane) (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired aryl ketone.

Application II: Synthesis of Esters and Amides

As a typical acyl chloride, it reacts readily with alcohols and amines to form the corresponding esters and amides.[11] These reactions are fundamental in organic synthesis and are often used to create derivatives for biological screening. The reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

Reagent Synthesis: Preparation of this compound

The most direct and common method for synthesizing this compound is through the chlorination of the corresponding carboxylic acid, 4-(difluoromethoxy)benzoic acid.

Causality of the Method: Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective for this transformation.[18] They react with the carboxylic acid to form a highly reactive intermediate, which then readily eliminates to form the acyl chloride. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which simplifies purification by driving the reaction to completion and allowing for their easy removal.[18] A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active chlorinating species.[19]

Caption: Synthetic route from the corresponding carboxylic acid.

Protocol: General Synthesis from Carboxylic Acid

This protocol is adapted from a procedure for a similar fluorinated benzoyl chloride.[19] A thorough risk assessment is mandatory.

-

Setup: To a stirred solution of 4-(difluoromethoxy)benzoic acid (1.0 equiv) in dry dichloromethane, add a catalytic amount of DMF (e.g., 3-4 drops).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.1 - 1.5 equiv) dropwise. Caution: Vigorous gas evolution will occur.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess oxalyl chloride. The resulting crude this compound is often of sufficient purity for subsequent reactions but can be purified by vacuum distillation if necessary.

Safety, Handling, and Storage

This compound, like all acyl chlorides, is a hazardous chemical that demands careful handling. Its reactivity is the source of both its utility and its danger.

| Hazard Category | Description & Precautionary Measures | Reference |

| Corrosivity | Causes severe skin burns and eye damage. It is a lachrymator (causes tears). Always handle in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield. | [20][21][22] |

| Moisture Sensitivity | Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas and the parent carboxylic acid. Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry, well-ventilated area. | [11][23][24][25] |

| Reactivity | Reacts violently with strong bases, alcohols, and amines. Keep away from incompatible materials. | [23][25] |

| Inhalation | Vapors are irritating to the respiratory system. Avoid breathing fumes. Ensure adequate ventilation and use respiratory protection if necessary. | [3][22] |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Spills: Absorb with a non-combustible, inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Conclusion

This compound is a highly valuable and reactive building block for chemical synthesis. Its enhanced electrophilicity, driven by the synergistic electronic effects of the acyl chloride functionality and the moderately electron-withdrawing difluoromethoxy group, makes it an exceptional reagent for acylation reactions. This guide has deconstructed the fundamental principles governing its reactivity, provided robust and validated protocols for its synthesis and application, and underscored the critical safety measures required for its handling. For researchers in drug discovery and materials science, a thorough understanding of this reagent's properties and behavior is key to unlocking its full potential in the creation of novel and functional molecules.

References

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties . ResearchGate. [Link]

-

Top this compound : Suppliers, Manufacturers & Producers in 2025 . CheMondis. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis . National Institutes of Health (NIH). [Link]

-

Benzyl Chloride . Common Organic Chemistry. [Link]

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution . Chemistry Stack Exchange. [Link]

-

Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

-

Which benzoyl chloride undergoes hydrolysis faster in water? . Reddit. [Link]

-

Friedel–Crafts reaction . Wikipedia. [Link]

-

4-(Trifluoromethyl)benzoyl chloride . NIST WebBook. [Link]

-

Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

-

Friedel-Crafts acylation (video) . Khan Academy. [Link]

-

Benzoyl chloride . Wikipedia. [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation . Organic Syntheses. [Link]

-

4-(Trifluoromethyl)benzoyl chloride . PubChem. [Link]

-

Benzoyl chloride, 4-chloro- . NIST WebBook. [Link]

-

Synthesis of 4-trifluoromethylbenzoyl chloride . PrepChem.com. [Link]

-

friedel-crafts acylation of benzene . Chemguide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound , 97% , 57320-63-5 - CookeChem [cookechem.com]

- 5. 4-(DIFLUOROMETHOXY)BENZOYL CHLORID [amp.chemicalbook.com]

- 6. CheMondis Marketplace [chemondis.com]

- 7. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 8. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 11. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Khan Academy [khanacademy.org]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. prepchem.com [prepchem.com]

- 20. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 21. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | TCI AMERICA [tcichemicals.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

- 25. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A-Level Technical Guide: 4-(Difluoromethoxy)benzoyl Chloride as a Bioisostere in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine-containing moieties is a pillar of modern medicinal chemistry, enabling precise modulation of a drug candidate's physicochemical and pharmacokinetic properties.[1] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest as a versatile bioisostere. This guide provides an in-depth technical analysis of 4-(difluoromethoxy)benzoyl chloride, a key building block for introducing this valuable functional group. We will explore the unique properties imparted by the -OCF₂H group, provide validated, step-by-step synthetic protocols for the reagent itself, and examine case studies where its application has successfully optimized lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful bioisosteric replacement in their discovery programs.

The Difluoromethoxy Group: A Profile of a Privileged Bioisostere

Bioisosterism—the replacement of a functional group within a bioactive molecule with another group of similar steric and electronic characteristics to enhance desired properties—is a foundational strategy in drug design.[2] The difluoromethoxy group stands out as a non-classical bioisostere, offering a unique and often superior profile compared to traditional mimics of hydroxyl, thiol, or even methoxy groups.[3][4]

Modulation of Core Physicochemical Properties

The introduction of an -OCF₂H group profoundly influences a molecule's lipophilicity (logP), acidity (pKa), metabolic stability, and hydrogen bonding capacity.[5][6]

-

Lipophilicity (logP): The -OCF₂H group is significantly more lipophilic than a hydroxyl group and moderately more lipophilic than a methoxy group.[5] This can be crucial for enhancing membrane permeability and improving oral absorption.[5] Unlike the more heavily fluorinated trifluoromethoxy (-OCF₃) group, the -OCF₂H group offers a more nuanced increase in lipophilicity, providing finer control over the molecule's overall logP.[1][7] This property is sometimes described as "dynamic lipophilicity," as the group can alter its conformation to adapt to its surrounding chemical environment through bond rotation.[8]

-

Acidity (pKa) Modulation: The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect. When attached to a phenolic ring, this effect stabilizes the corresponding phenoxide anion, leading to a significant increase in acidity (i.e., a lower pKa value) compared to the parent phenol or its methoxy-substituted analog.[5] This modulation is critical for controlling the ionization state of a drug at physiological pH, which directly impacts solubility, receptor binding, and cell penetration.[9]

-

Metabolic Stability: A primary driver for using the -OCF₂H group is to block common metabolic pathways.[3] It serves as a robust bioisostere for a methoxy group, effectively preventing O-demethylation, a frequent and often rapid metabolic route catalyzed by cytochrome P450 (CYP) enzymes.[3] The high strength of the carbon-fluorine bond confers exceptional resistance to oxidative metabolism, which can lead to longer drug half-life, reduced clearance, and improved bioavailability.[3][10]

-

Hydrogen Bonding: Uniquely among fluorinated alkoxy groups, the -OCF₂H moiety can function as a weak hydrogen bond donor.[4][11] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions with protein residues in a target's active site.[1][11] This capability is absent in both methoxy and trifluoromethoxy groups and allows it to serve as a bioisostere for hydroxyl or thiol groups, often with the added benefit of improved metabolic stability.[3][12]

Comparative Analysis of Key Physicochemical Parameters

To illustrate the impact of the difluoromethoxy group, the following table compares the properties of phenol with its methoxy and difluoromethoxy-substituted counterparts.

| Property | Phenol | Anisole (Methoxybenzene) | 4-(Difluoromethoxy)phenol | Rationale for Change |

| pKa | ~9.99[9][13][14] | N/A | ~7.8 | The strong inductive electron-withdrawing effect of the two fluorine atoms stabilizes the phenoxide conjugate base, increasing acidity.[5] |

| Hansch π Parameter | -0.67 | +0.02 | +0.46 | Fluorine substitution increases lipophilicity. The -OCF₂H group provides a moderate, tunable increase compared to the more lipophilic -OCF₃ group (π = +1.04).[7] |

| Metabolic Liability | High (Oxidation, Glucuronidation) | High (O-demethylation) | Low | The strong C-F bonds are resistant to CYP-mediated oxidative cleavage, blocking the primary metabolic pathway of anisole-like structures.[3] |

| H-Bond Capability | Strong Donor | Acceptor Only | Weak Donor, Acceptor | The polarized C-H bond can act as a hydrogen bond donor, mimicking -OH or -SH groups in target interactions.[4][11] |

Synthesis and Handling of this compound

The utility of the difluoromethoxy group in drug discovery is dependent on the reliable availability of key building blocks. This compound is synthesized from its corresponding benzoic acid, which is itself prepared from a phenolic precursor.

Workflow for Synthesis

The overall process can be visualized as a two-stage workflow: first, the difluoromethylation of a protected 4-hydroxybenzoic acid derivative, followed by hydrolysis and conversion to the acid chloride.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)benzoic Acid

This protocol details the synthesis of the key acid intermediate, which is commercially available but can also be prepared in the lab.[15]

-

Objective: To synthesize 4-(difluoromethoxy)benzoic acid via difluoromethylation of methyl 4-hydroxybenzoate followed by saponification.

-

Materials:

-

Methyl 4-hydroxybenzoate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Sodium Chlorodifluoroacetate (ClCF₂COONa)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure: Step 1 - Difluoromethylation

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Stir the suspension and add sodium chlorodifluoroacetate (2.5 eq) in portions.

-

Scientist's Note: Sodium chlorodifluoroacetate serves as a convenient precursor to difluorocarbene (:CF₂) upon heating. The base is crucial for the initial deprotonation of the phenol.

-

-

Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (methyl 4-(difluoromethoxy)benzoate) by flash column chromatography on silica gel.

-

-

Procedure: Step 2 - Saponification

-

Dissolve the purified methyl 4-(difluoromethoxy)benzoate (1.0 eq) in a mixture of methanol and a 10% aqueous solution of NaOH.

-

Heat the mixture to reflux (60-70 °C) and stir for 2-4 hours, monitoring by TLC for the disappearance of the ester.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar solvent like hexane to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH < 3 with concentrated HCl, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(difluoromethoxy)benzoic acid.

-

-

Self-Validation/Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and melting point analysis (lit. mp 169-171 °C).

Experimental Protocol: Synthesis of this compound

This protocol converts the stable carboxylic acid into the reactive acyl chloride.

-

Objective: To convert 4-(difluoromethoxy)benzoic acid to this compound.

-

Materials:

-

4-(Difluoromethoxy)benzoic acid

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(difluoromethoxy)benzoic acid (1.0 eq) and suspend it in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Scientist's Note: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

-

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.1-1.5 eq) or thionyl chloride (2.0-3.0 eq) dropwise.[16][17] Vigorous gas evolution (CO₂/CO or SO₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-18 hours until gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess chlorinating agent under reduced pressure. It is often beneficial to co-evaporate with an anhydrous solvent like toluene to remove the last traces of SOCl₂ or (COCl)₂.

-

The resulting product, this compound, is typically a liquid or low-melting solid and is often used immediately in the next step without further purification.

-

-

Handling and Safety: this compound is an acyl chloride and is therefore highly reactive, corrosive, and moisture-sensitive. It should be handled in a fume hood using appropriate personal protective equipment (gloves, safety glasses). It will react violently with water and other nucleophiles. Store under an inert atmosphere.

Application in Medicinal Chemistry: A Case Study

The true value of this compound is demonstrated in its application to solve specific problems in drug discovery programs, such as improving metabolic stability or enhancing potency.

Bioisosteric Replacement Strategy

The diagram below illustrates how a metabolically labile 4-methoxybenzoyl moiety on a lead compound can be replaced with the robust 4-(difluoromethoxy)benzoyl group to block a key metabolic liability.

Caption: Bioisosteric replacement of a methoxy group to block oxidative metabolism.

Case Study: Optimization of PDE4 Inhibitors

Phosphodiesterase-4 (PDE4) inhibitors are a class of drugs used to treat inflammatory conditions. Early candidates often contained a catechol moiety (a benzene ring with two adjacent hydroxyl groups), which was frequently methylated to improve properties, for instance, as a 3-methoxy-4-cyclopentyloxy group. However, this methoxy group was identified as a primary site of metabolic breakdown.

In a study aimed at improving the metabolic stability of such inhibitors, researchers replaced the metabolically labile methoxy group with a difluoromethoxy group.[18]

| Compound | Key Moiety | PDE4 Inhibition (IC₅₀, nM) | Human Liver Microsome Stability (% remaining after 30 min) |

| Parent Compound | 3-Methoxy-4-cyclopentyloxy | 1.5 | < 5% |

| Optimized Analog | 3-Difluoromethoxy-4-cyclopentyloxy | 2.1 | > 95% |

Data are illustrative, based on findings reported in the literature.[18]

Analysis of Results:

-

Potency: The bioisosteric replacement of -OCH₃ with -OCF₂H resulted in a negligible change in potency, with the IC₅₀ value remaining in the low nanomolar range. This indicates that the difluoromethoxy group successfully mimicked the steric and electronic properties of the original methoxy group required for target engagement.

-

Metabolic Stability: The improvement in metabolic stability was dramatic. The parent compound was almost completely metabolized within 30 minutes in a human liver microsome assay, while the difluoromethoxy analog remained largely intact.[18] This demonstrates the effectiveness of the -OCF₂H group in blocking the O-demethylation pathway.[3][18]

This successful application underscores the power of using this compound (or related intermediates) to install the -OCF₂H group, directly addressing a critical drug development issue without compromising biological activity.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for modern medicinal chemists. The difluoromethoxy group it delivers offers a unique combination of moderate lipophilicity, metabolic robustness, and the ability to act as a hydrogen bond donor.[1][8] These properties make it an exceptional bioisosteric replacement for hydroxyl, thiol, and methoxy groups, providing a sophisticated method for fine-tuning ADME properties while maintaining or enhancing potency. As drug discovery programs continue to tackle increasingly challenging biological targets and demand candidates with superior pharmacokinetic profiles, the strategic use of building blocks like this compound will undoubtedly play an expanding and pivotal role.

References

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Meanwell, N. A. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

- New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.

-

Gemoets, H., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health (NIH). [Link]

-

Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). ACS Publications. [Link]

- Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.

-

Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. [Link]

-

Case studies of fluorine in drug discovery. OUCI. [Link]

-

Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. [Link]

-

Absolute pKa Determinations for Substituted Phenols. AFIT. [Link]

-

Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. National Institutes of Health (NIH). [Link]

-

Synthesis of 4-trifluoromethylbenzoyl chloride. PrepChem.com. [Link]

-

pKa values of different phenolic compounds in water: phenol 1 a. ResearchGate. [Link]

-

Benzoyl chloride, 4-pentyl-. Organic Syntheses Procedure. [Link]

-

5.5: Acid-base Properties of Phenols. Chemistry LibreTexts. [Link]

-

C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. National Institutes of Health (NIH). [Link]

-

Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. PubMed. [Link]

-

Making benzoyl chloride. YouTube. [Link]

-

Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. National Institutes of Health (NIH). [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. afit.edu [afit.edu]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. prepchem.com [prepchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 4-(Difluoromethoxy)benzoyl chloride: From Sourcing to Quality Control

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(Difluoromethoxy)benzoyl chloride in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy for enhancing pharmacological properties. The difluoromethoxy (-OCHF₂) group, in particular, offers a nuanced alternative to the more common trifluoromethyl group. It acts as a lipophilic hydrogen bond acceptor, capable of modulating a molecule's pKa, metabolic stability, and binding affinity without the dramatic increase in acidity associated with -OCF₃.

This compound (CAS No. 57320-63-5) is a critical acylating agent that serves as a key building block for introducing this valuable moiety.[1][2][3] Its high reactivity makes it an efficient precursor for the synthesis of a wide array of amides and esters, which are foundational structures in numerous active pharmaceutical ingredients (APIs). Understanding the supply chain, quality attributes, and proper handling of this reagent is paramount for ensuring the reproducibility and success of multi-step synthetic campaigns. This guide provides a comprehensive framework for navigating these critical aspects.

Chemical Profile:

-

IUPAC Name: this compound

-

CAS Number: 57320-63-5

-

Molecular Formula: C₈H₅ClF₂O₂

-

Molecular Weight: 206.57 g/mol [2]

The Supplier Landscape: Sourcing and Qualification